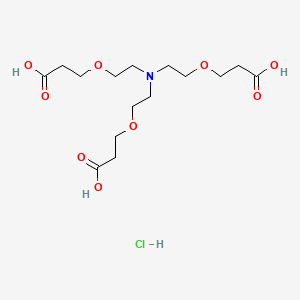
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene is an organic compound with a complex structure, featuring a bromine atom, a cyclohexylmethoxy group, a fluorine atom, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene typically involves multiple steps:
Cyclohexylmethoxylation: The cyclohexylmethoxy group can be introduced via a Williamson ether synthesis, where a cyclohexylmethanol reacts with a suitable halide in the presence of a base like sodium hydride.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitration: The nitro group is typically introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Oxidation: The cyclohexylmethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products
Amination: 1-Amino-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene.
Reduction: 1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-aminobenzene.
Oxidation: 1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitrobenzoic acid.
Applications De Recherche Scientifique
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: May be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Utilized in the study of biochemical pathways and interactions due to its functional groups.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom can participate in halogen bonding, influencing molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methoxy-3-fluoro-5-nitrobenzene: Lacks the cyclohexyl group, potentially altering its physical and chemical properties.
1-Bromo-2-cyclohexylmethoxy-3-chloro-5-nitrobenzene: Substitutes fluorine with chlorine, affecting reactivity and biological activity.
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-aminobenzene: Reduction product with different biological and chemical properties.
Uniqueness
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (cyclohexylmethoxy) groups creates a versatile compound for various synthetic and research purposes.
Propriétés
IUPAC Name |
1-bromo-2-(cyclohexylmethoxy)-3-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDQRFRSYAWNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8127060.png)



![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide](/img/structure/B8127089.png)



